Cas no 898461-01-3 (N-cyclopropyl-N'-{2-1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-ylethyl}ethanediamide)

N-cyclopropyl-N'-{2-1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-ylethyl}ethanediamide Chemical and Physical Properties
Names and Identifiers
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- N-cyclopropyl-N'-{2-1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-ylethyl}ethanediamide
- F2571-0539
- CHEMBL1884530
- N1-cyclopropyl-N2-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide
- HMS3038G13
- AKOS024661302
- 898461-01-3
- N'-cyclopropyl-N-[2-[1-(4-fluoro-3-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide
- MLS001234698
- SMR000811262
- N-cyclopropyl-N'-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide
- Ethanediamide, N1-cyclopropyl-N2-[2-[1-[(4-fluoro-3-methylphenyl)sulfonyl]-2-piperidinyl]ethyl]-
-
- Inchi: 1S/C19H26FN3O4S/c1-13-12-16(7-8-17(13)20)28(26,27)23-11-3-2-4-15(23)9-10-21-18(24)19(25)22-14-5-6-14/h7-8,12,14-15H,2-6,9-11H2,1H3,(H,21,24)(H,22,25)
- InChI Key: MMPUCGNECUHJLJ-UHFFFAOYSA-N
- SMILES: C(NC1CC1)(=O)C(NCCC1CCCCN1S(C1=CC=C(F)C(C)=C1)(=O)=O)=O
Computed Properties
- Exact Mass: 411.16280565g/mol
- Monoisotopic Mass: 411.16280565g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 28
- Rotatable Bond Count: 6
- Complexity: 677
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 104Ų
Experimental Properties
- Density: 1.34±0.1 g/cm3(Predicted)
- pka: 12.83±0.20(Predicted)
N-cyclopropyl-N'-{2-1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-ylethyl}ethanediamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2571-0539-1mg |
N-cyclopropyl-N'-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide |
898461-01-3 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2571-0539-2mg |
N-cyclopropyl-N'-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide |
898461-01-3 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2571-0539-4mg |
N-cyclopropyl-N'-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide |
898461-01-3 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2571-0539-40mg |
N-cyclopropyl-N'-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide |
898461-01-3 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2571-0539-2μmol |
N-cyclopropyl-N'-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide |
898461-01-3 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2571-0539-10mg |
N-cyclopropyl-N'-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide |
898461-01-3 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2571-0539-25mg |
N-cyclopropyl-N'-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide |
898461-01-3 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2571-0539-15mg |
N-cyclopropyl-N'-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide |
898461-01-3 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2571-0539-10μmol |
N-cyclopropyl-N'-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide |
898461-01-3 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2571-0539-3mg |
N-cyclopropyl-N'-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide |
898461-01-3 | 90%+ | 3mg |
$63.0 | 2023-05-16 |
N-cyclopropyl-N'-{2-1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-ylethyl}ethanediamide Related Literature
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Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020
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Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377
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Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339
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Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196
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Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938
Additional information on N-cyclopropyl-N'-{2-1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-ylethyl}ethanediamide
Introduction to N-cyclopropyl-N'-{2-1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-ylethyl}ethanediamide (CAS No. 898461-01-3)
N-cyclopropyl-N'-{2-1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-ylethyl}ethanediamide, a compound with the CAS number 898461-01-3, represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its complex molecular structure, has garnered considerable attention due to its potential applications in drug development and medicinal chemistry. The presence of multiple functional groups, including N-cyclopropyl and 4-fluoro-3-methylbenzenesulfonyl, makes it a versatile candidate for further investigation.
The molecular backbone of N-cyclopropyl-N'-{2-1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-ylethyl}ethanediamide incorporates an ethanediamide moiety, which is known for its role in enhancing binding affinity and stability in protein-ligand interactions. This feature is particularly relevant in the design of small-molecule inhibitors targeting various biological pathways. The compound's structure also includes a piperidine ring, which is a common pharmacophore in many bioactive molecules. The 4-fluoro-3-methylbenzenesulfonyl substituent adds another layer of complexity, potentially influencing both the pharmacokinetic and pharmacodynamic properties of the molecule.
In recent years, there has been a growing interest in the development of novel scaffolds that can modulate enzyme activity and receptor binding. N-cyclopropyl-N'-{2-1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-ylethyl}ethanediamide fits well within this trend, as its structural features suggest potential interactions with key enzymes and receptors involved in diseases such as cancer, inflammation, and neurological disorders. The use of fluorine atoms is particularly noteworthy, as they can enhance metabolic stability and binding affinity, making this compound an attractive candidate for further exploration.
Current research in medicinal chemistry emphasizes the importance of rational drug design, where computational methods and structural biology play crucial roles. The synthesis and characterization of N-cyclopropyl-N'-{2-1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-ylethyl}ethanediamide have been facilitated by advanced synthetic techniques and spectroscopic methods. These approaches have enabled researchers to gain detailed insights into the compound's structure-property relationships, which are essential for optimizing its pharmacological profile.
The potential applications of this compound extend to various therapeutic areas. For instance, its ability to interact with enzymes such as kinases and proteases makes it a promising candidate for anticancer therapies. Additionally, the presence of the amide group suggests potential applications in anti-inflammatory drugs, where modulation of cytokine production and immune responses is crucial. The unique structural features of N-cyclopropyl-N'-{2-1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-ylethyl}ethanediamide also make it a valuable tool for studying enzyme mechanisms and developing new drug candidates.
In conclusion, N-cyclopropyl-N'-{2-1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-ylethyl}ethanediamide (CAS No. 898461-01-3) represents a significant contribution to the field of pharmaceutical chemistry. Its complex structure and diverse functional groups make it a versatile molecule with potential applications in multiple therapeutic areas. Further research is warranted to fully explore its pharmacological properties and develop novel therapeutic agents based on this scaffold.
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